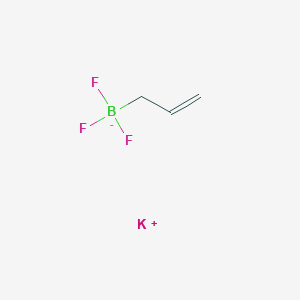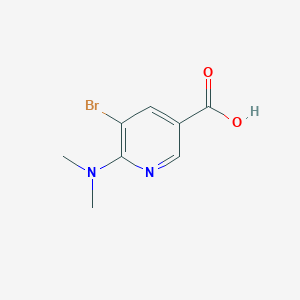
4-Bromo-2-methoxy-6-methylbenzonitrile
Descripción general
Descripción
4-Bromo-2-methoxy-6-methylbenzonitrile is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-methoxy-6-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methoxy-6-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic Investigations : Studies have explored the electronic structure, vibrational properties, and other characteristics of similar compounds like 4-Bromo-3-methylbenzonitrile using Density Functional Theory (DFT) and spectroscopic methods. Such research provides insights into the molecular geometry and vibrational frequencies of these compounds in their ground state, which can be crucial for various scientific applications (Shajikumar & Raman, 2018).
Green Synthesis and Antibacterial Activity : Certain derivatives synthesized from similar brominated compounds have shown antibacterial activity. For example, the synthesis of heterocyclic compounds from chalcone, related to 4-Bromo-2-methoxy-6-methylbenzonitrile, demonstrates potential antibacterial properties. These findings are important for the development of new antibacterial agents (Salman A. Khan, 2017).
Crystallographic Analysis : Crystallographic data analysis of dihydrofuran carbonitrile derivatives, similar in structure to 4-Bromo-2-methoxy-6-methylbenzonitrile, offers insight into coordinated compliance of various chemical exchange rules. This type of research can contribute to the understanding of molecular structures and their applications in drug development (V. Rajni Swamy et al., 2020).
Antimicrobial Activities : Research into compounds closely related to 4-Bromo-2-methoxy-6-methylbenzonitrile has revealed potential antimicrobial properties. This line of research can lead to the development of new antimicrobial agents for medical and environmental applications (G. S. Gadaginamath & S. Patil, 2002).
Anti-tumor Activities : Studies have been conducted on derivatives of similar compounds for their potential anti-tumor activities. This research is crucial for the discovery and development of novel anticancer drugs (W. Li, 2015).
Improved Synthesis Methods : Advancements in the synthesis of derivatives related to 4-Bromo-2-methoxy-6-methylbenzonitrile have been explored. Efficient and reproducible synthetic routes are vital for the practical application of these compounds in various fields (Z. Zheng et al., 2009).
Second Harmonic Generations Studies : The non-linear optical (NLO) properties of similar brominated compounds have been investigated. Such studies are important for applications in optical technologies and materials science (A. Kumar & R. Raman, 2017).
Propiedades
IUPAC Name |
4-bromo-2-methoxy-6-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-6-3-7(10)4-9(12-2)8(6)5-11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLGGJVINWUJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-6-methylbenzonitrile | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



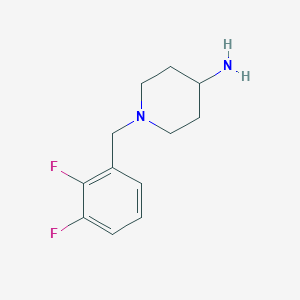
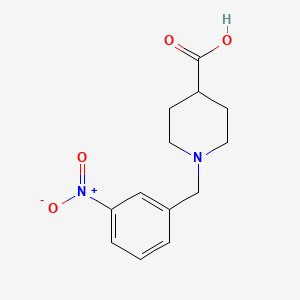
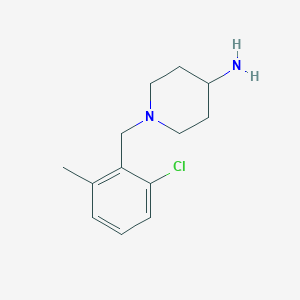
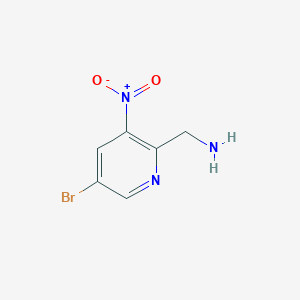

![[2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide](/img/structure/B7827658.png)


